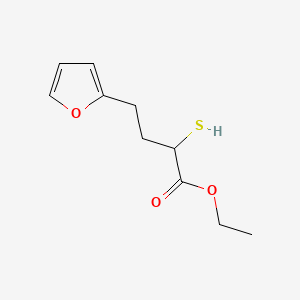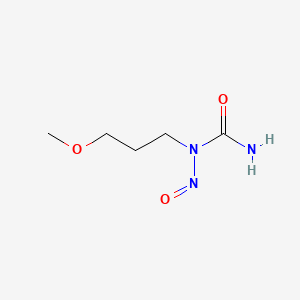
N-(3-Methoxypropyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxypropyl)-N-nitrosourea is an organic compound that belongs to the class of nitrosoureas These compounds are known for their use in chemotherapy due to their ability to alkylate DNA, leading to cell death
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-N-nitrosourea typically involves the reaction of 3-methoxypropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosourea compound. The general reaction scheme is as follows:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to generate nitrous acid.
Reaction with 3-Methoxypropylamine: The nitrous acid is then reacted with 3-methoxypropylamine to form this compound.
The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxypropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-Methoxypropyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its ability to induce DNA damage.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxypropyl)-N-nitrosourea involves the alkylation of DNA. The compound transfers its nitroso group to DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell death, making it a potential candidate for use in chemotherapy. The molecular targets include DNA bases, and the pathways involved are related to DNA repair and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosourea: A parent compound with similar DNA-alkylating properties.
N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used in chemotherapy for its ability to cross-link DNA.
N-(2-Hydroxyethyl)-N-nitrosourea: Another nitrosourea derivative with distinct chemical properties.
Uniqueness
N-(3-Methoxypropyl)-N-nitrosourea is unique due to its 3-methoxypropyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity and interactions with biological molecules, making it a compound of interest for further research.
Propiedades
Número CAS |
13406-04-7 |
|---|---|
Fórmula molecular |
C5H11N3O3 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O3/c1-11-4-2-3-8(7-10)5(6)9/h2-4H2,1H3,(H2,6,9) |
Clave InChI |
VBZJJBOIJBOSGY-UHFFFAOYSA-N |
SMILES canónico |
COCCCN(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


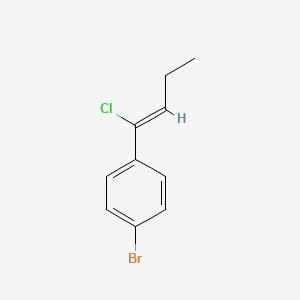


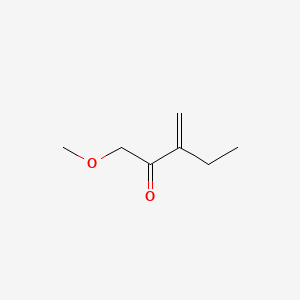
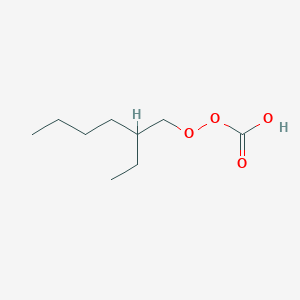
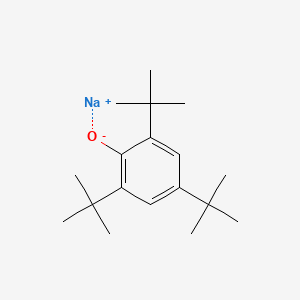
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
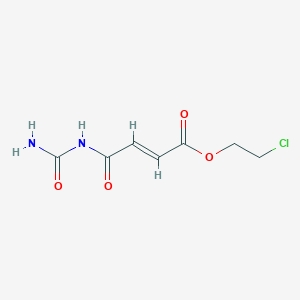


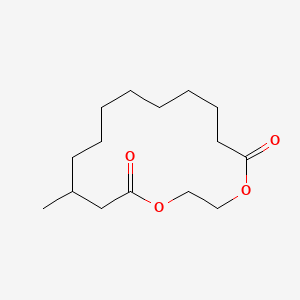
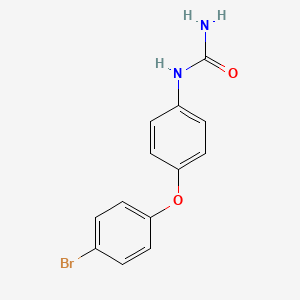
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
